molecular formula C12H10ClNO2 B1320169 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 183968-31-2

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B1320169
CAS No.: 183968-31-2
M. Wt: 235.66 g/mol
InChI Key: BHJFYLMSXLVHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to meet the demand for research and potential commercial applications. Quality control measures are implemented to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinoline compounds.

Scientific Research Applications

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is unique due to its specific structural features, such as the presence of a dioxino ring fused to a quinoline core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

7-chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-4-8-5-10-11(16-3-2-15-10)6-9(8)14-12(7)13/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJFYLMSXLVHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C2N=C1Cl)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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